molecular formula C27H25N5O2 B3466928 4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide

4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide

Cat. No.: B3466928
M. Wt: 451.5 g/mol
InChI Key: COKXKRHQUXFVRG-UHFFFAOYSA-N
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Description

4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phthalazine moiety, and a benzamide group

Properties

IUPAC Name

4-[4-[4-(piperidine-1-carbonyl)anilino]phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c28-25(33)19-10-8-18(9-11-19)24-22-6-2-3-7-23(22)26(31-30-24)29-21-14-12-20(13-15-21)27(34)32-16-4-1-5-17-32/h2-3,6-15H,1,4-5,16-17H2,(H2,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKXKRHQUXFVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-ylcarbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions to form the piperidin-1-ylcarbonyl intermediate.

    Coupling with Phthalazine: The intermediate is then coupled with a phthalazine derivative through a nucleophilic substitution reaction.

    Formation of the Benzamide Group: Finally, the compound is reacted with benzoyl chloride or a similar reagent to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

Compared to similar compounds, 4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide
Reactant of Route 2
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4-(4-{[4-(Piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzamide

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